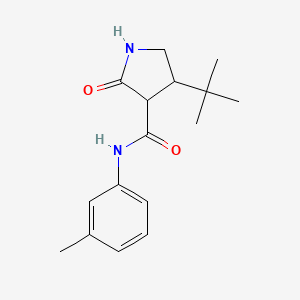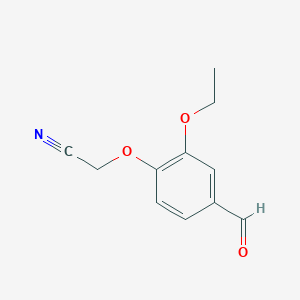![molecular formula C17H16N2O4S B2472474 ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1105219-24-6](/img/structure/B2472474.png)
ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-methoxyphenyl group and an ethyl acetate moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the 4-Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group. This can be accomplished through a substitution reaction using a 4-methoxyphenyl halide and a suitable base.
Esterification: The final step is the esterification of the resulting intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can be compared with other thienopyrimidine derivatives, such as:
Ethyl [7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl [7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: Contains a chlorine atom instead of a methoxy group.
Ethyl [7-(4-nitrophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: Features a nitro group instead of a methoxy group.
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of different functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
特性
IUPAC Name |
ethyl 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-14(20)8-19-10-18-15-13(9-24-16(15)17(19)21)11-4-6-12(22-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJFGRVRPBPZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2472392.png)


![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)
![1-(3,4-Dimethylphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2472399.png)
![4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2472401.png)
![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2472403.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2472405.png)
![N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-methylbenzohydrazide](/img/structure/B2472407.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2472409.png)
![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide](/img/structure/B2472412.png)

